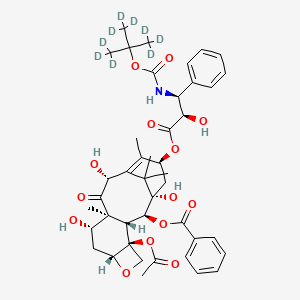

Docetaxel-d9

Übersicht

Beschreibung

Docetaxel-d9: is a deuterated form of docetaxel, a taxoid antineoplastic agent used in the treatment of various cancers, including breast cancer, prostate cancer, gastric adenocarcinoma, and head and neck cancer . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of docetaxel.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Docetaxel-d9 involves the incorporation of deuterium atoms into the docetaxel molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to meet regulatory standards for pharmaceutical compounds.

Analyse Chemischer Reaktionen

Types of Reactions: Docetaxel-d9, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Docetaxel can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include hydroxylated and reduced metabolites, which are studied to understand the metabolic pathways and pharmacokinetics of this compound.

Wissenschaftliche Forschungsanwendungen

Combination Therapy Studies

Docetaxel-d9 in NSCLC Treatment

A significant body of research focuses on the combination of docetaxel with other agents to enhance therapeutic outcomes. For instance, a phase II trial demonstrated improved time to progression and overall survival when docetaxel was combined with capecitabine in patients with advanced NSCLC. The median time to progression was notably longer for the combination therapy compared to docetaxel alone (7 months vs. 3 months) .

Case Study: Docetaxel and Immunotherapy

In another study, docetaxel was administered alongside an anticancer vaccine for patients with androgen-insensitive prostate cancer. The combination resulted in a median progression-free survival of 6.1 months, compared to 3.7 months for historical controls receiving docetaxel alone . These findings suggest that this compound could similarly enhance immunotherapeutic responses.

Preclinical Evaluations

This compound Nanosuspension for Bladder Cancer

A preclinical study evaluated a hypotonic nanosuspension formulation of docetaxel for intravesical treatment of non-muscle-invasive bladder cancer. Results indicated that this formulation significantly decreased cell proliferation in tumor tissues compared to untreated controls . The use of this compound as an internal standard in mass spectrometry assays further supports its application in pharmacokinetic studies.

Data Tables

| Study | Combination | Median Time to Progression | Overall Survival Rate |

|---|---|---|---|

| Capecitabine + Docetaxel | Capecitabine | 7 months | 47.6% |

| Docetaxel + Vaccine | Anticancer Vaccine | 6.1 months | 25.9 months |

| Docetaxel Nanosuspension | Hypotonic Vehicle | Not applicable | Not applicable |

Adverse Effects Management

Research indicates that while docetaxel can lead to severe side effects such as fluid retention and neutropenia, the use of glucocorticoids has been shown to mitigate these risks significantly . In cases where patients experienced severe fluid retention after high cumulative doses of docetaxel, alternative therapies were considered necessary .

Pharmacokinetic Studies

The incorporation of deuterated compounds like this compound allows for enhanced tracking of drug metabolism and disposition in clinical settings. This is crucial for optimizing dosing regimens and minimizing adverse effects while maintaining therapeutic efficacy .

Wirkmechanismus

Docetaxel-d9 exerts its effects by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal function of cell division, leading to the inhibition of DNA, RNA, and protein synthesis . The primary molecular targets are the microtubules, and the pathways involved include the suppression of microtubule dynamic assembly and disassembly .

Vergleich Mit ähnlichen Verbindungen

Paclitaxel: Another taxane that stabilizes microtubules but has different pharmacokinetic properties.

Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy in certain cancers.

Vincristine: A vinca alkaloid that destabilizes microtubules, leading to cell cycle arrest.

Uniqueness of Docetaxel-d9: this compound is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research to study the detailed mechanisms and interactions of docetaxel.

Biologische Aktivität

Docetaxel-d9, a deuterated form of the chemotherapeutic agent docetaxel, is primarily used in oncology for its potent antitumor activity. This article explores its biological activity, including its mechanisms of action, clinical efficacy, and relevant case studies.

Docetaxel functions as a taxane that stabilizes microtubules and prevents their depolymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis of cancer cells. The structural modifications in this compound may influence its pharmacokinetics and biological activity compared to its non-deuterated counterpart.

Overview of Studies

Numerous studies have assessed the efficacy of docetaxel in various cancers, particularly breast cancer, prostate cancer, and head and neck cancers. The following table summarizes key findings from relevant clinical trials:

Case Studies

Case Study 1: Docetaxel-Induced Myositis

A notable case involved a 65-year-old female patient with invasive ductal breast cancer who developed myositis following docetaxel treatment. After three cycles of chemotherapy, she presented with thigh pain and swelling. Diagnosis was confirmed via MRI showing bilateral myositis. The patient responded well to corticosteroid treatment, indicating that while docetaxel is effective against cancer, it can also lead to significant adverse effects that require careful monitoring and management .

Case Study 2: Efficacy in mCRPC

In another study focusing on mCRPC patients treated with docetaxel after abiraterone acetate, the mean overall survival was reported as 12.7 months. This suggests that docetaxel retains efficacy even after prior hormonal therapies, making it a valuable option in the treatment sequence for resistant prostate cancers .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound may differ from standard docetaxel due to the presence of deuterium, which can enhance metabolic stability and potentially reduce toxicity. However, common side effects associated with docetaxel include neutropenia, fluid retention, and hypersensitivity reactions .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Docetaxel-d9 in analyzing Docetaxel levels?

A1: this compound is a deuterated form of Docetaxel, meaning it has some of its hydrogen atoms replaced with deuterium (heavy hydrogen). This alteration does not significantly change its chemical behavior, but it makes this compound distinguishable from Docetaxel when using mass spectrometry. This makes this compound an ideal internal standard for quantifying Docetaxel in biological samples like serum [].

Q2: How does the use of this compound improve the accuracy of Docetaxel quantification?

A2: Using an internal standard like this compound helps correct for variations during sample preparation and analysis. Since this compound behaves almost identically to Docetaxel during these processes, any loss or variation affecting Docetaxel will similarly affect this compound. By comparing the measured ratio of Docetaxel to this compound, scientists can obtain a more accurate quantification of Docetaxel, even if some sample is lost during processing [].

Q3: What is the significance of using Turbulent Flow Liquid Chromatography (TFC-HPLC) combined with Electrospray Tandem Mass Spectrometry (ESI-MS/MS) in this context?

A3: TFC-HPLC is a highly efficient separation technique that allows for rapid and effective separation of Docetaxel from other components in serum []. Coupling this with ESI-MS/MS, a highly sensitive and specific detection method, enables the accurate quantification of Docetaxel even at very low concentrations within complex biological matrices like serum [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.